6-Amino-2,4-dimethyl-4,6,7,8-tetrahydro-5H-thiazolo[4,5-b]azepin-5-one
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Overview
Description
6-Amino-2,4-dimethyl-4,6,7,8-tetrahydro-5H-thiazolo[4,5-b]azepin-5-one is a heterocyclic compound with a unique structure that combines a thiazole ring fused to an azepine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-2,4-dimethyl-4,6,7,8-tetrahydro-5H-thiazolo[4,5-b]azepin-5-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2,4-dimethylthiazole with an appropriate azepine precursor in the presence of a cyclizing agent. The reaction conditions often include heating and the use of solvents such as ethanol or dimethyl sulfoxide (DMSO).
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
6-Amino-2,4-dimethyl-4,6,7,8-tetrahydro-5H-thiazolo[4,5-b]azepin-5-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the amino group.
Scientific Research Applications
6-Amino-2,4-dimethyl-4,6,7,8-tetrahydro-5H-thiazolo[4,5-b]azepin-5-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Materials Science: It is investigated for its potential use in the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound is used in biological studies to understand its interactions with various biomolecules and its potential therapeutic effects.
Mechanism of Action
The mechanism of action of 6-Amino-2,4-dimethyl-4,6,7,8-tetrahydro-5H-thiazolo[4,5-b]azepin-5-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
6-Amino-2,4-dimethylthiazole: A simpler thiazole derivative with similar structural features.
2,4-Dimethyl-5H-thiazolo[4,5-b]azepine: A related compound with a similar fused ring system but lacking the amino group.
Uniqueness
6-Amino-2,4-dimethyl-4,6,7,8-tetrahydro-5H-thiazolo[4,5-b]azepin-5-one is unique due to its specific combination of functional groups and ring structure, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C9H13N3OS |
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Molecular Weight |
211.29 g/mol |
IUPAC Name |
6-amino-2,4-dimethyl-7,8-dihydro-6H-[1,3]thiazolo[4,5-b]azepin-5-one |
InChI |
InChI=1S/C9H13N3OS/c1-5-11-8-7(14-5)4-3-6(10)9(13)12(8)2/h6H,3-4,10H2,1-2H3 |
InChI Key |
LBZCQTKRQMILSM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(S1)CCC(C(=O)N2C)N |
Origin of Product |
United States |
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